An In-Depth Technical Guide to H-Hyp(tBu)-OtBu Hydrochloride for Advanced Peptide Synthesis
An In-Depth Technical Guide to H-Hyp(tBu)-OtBu Hydrochloride for Advanced Peptide Synthesis
Abstract
This technical guide provides an in-depth exploration of the chemical properties and applications of O-tert-Butyl-L-trans-4-hydroxyproline tert-butyl ester hydrochloride (H-Hyp(tBu)-OtBu hydrochloride) for peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a standard protocol, offering a detailed analysis of the strategic advantages conferred by the dual tert-butyl protecting groups. We will delve into the rationale behind its use, its impact on solubility and steric considerations during coupling, and provide field-proven methodologies for its successful incorporation into peptide sequences, particularly in the context of collagen-mimetic peptides and other complex structures. This guide aims to equip the user with the necessary expertise to confidently and efficiently utilize this valuable building block in their synthetic endeavors.
Introduction: The Strategic Importance of Hydroxyproline in Peptide Science
Hydroxyproline (Hyp), a post-translationally modified amino acid, is a cornerstone of collagen structure, where it plays a critical role in stabilizing the iconic triple helix.[1] This unique structural contribution has made hydroxyproline and its derivatives highly sought-after building blocks in the synthesis of collagen-mimetic peptides for applications in biomaterials, tissue engineering, and drug delivery.[2] The incorporation of hydroxyproline into synthetic peptides, however, presents unique challenges due to its secondary amine and the presence of a hydroxyl group that requires protection during synthesis.
The choice of protecting group strategy for the hydroxyl function is paramount to a successful synthesis. The tert-butyl (tBu) ether has emerged as a robust and reliable choice within the widely adopted Fmoc/tBu orthogonal solid-phase peptide synthesis (SPPS) strategy.[3] This guide focuses on a particularly advantageous derivative: H-Hyp(tBu)-OtBu hydrochloride, which offers protection for both the side-chain hydroxyl group and the C-terminal carboxylic acid.
Chemical Profile and Core Properties
H-Hyp(tBu)-OtBu hydrochloride is a white to off-white solid, valued for its stability and compatibility with standard Fmoc-SPPS workflows.[4]
| Property | Value | Source(s) |
| Chemical Name | O-tert-Butyl-L-trans-4-hydroxyproline tert-butyl ester hydrochloride | [4] |
| Synonyms | H-Hyp(tBu)-OtBu HCl, (2S,4R)-4-(tert-butoxy)pyrrolidine-2-carboxylic acid tert-butyl ester hydrochloride | [4] |
| CAS Number | 367453-05-2 | [5] |
| Molecular Formula | C₁₃H₂₆ClNO₃ | [4] |
| Molecular Weight | 279.8 g/mol | [5] |
| Appearance | White to off-white solid | [4] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C | [4] |
The Rationale for Dual Tert-Butyl Protection
The use of tert-butyl protecting groups for both the side-chain hydroxyl and the C-terminal carboxylate is a deliberate strategic choice designed to mitigate several challenges in peptide synthesis:
-
Orthogonality: The tBu groups are stable under the basic conditions used for Fmoc group removal (typically 20% piperidine in DMF) but are readily cleaved with strong acid, most commonly trifluoroacetic acid (TFA), during the final deprotection step.[3] This orthogonality is the bedrock of the Fmoc/tBu SPPS strategy.
-
Enhanced Solubility: The bulky and lipophilic nature of the tBu groups can enhance the solubility of the growing peptide chain in the organic solvents used for SPPS, such as DMF and NMP.[6] This is particularly beneficial for hydrophobic or aggregation-prone sequences.
-
Prevention of Side Reactions: The tBu ether on the hydroxyproline side chain effectively prevents unwanted acylation of the hydroxyl group during coupling steps.
Practical Guidance for Peptide Synthesis
Solubility and Handling
Coupling Reactions: Overcoming Steric Hindrance
The coupling of proline and its derivatives can be challenging due to the steric hindrance of the secondary amine.[1] The presence of the bulky tBu groups on H-Hyp(tBu)-OtBu hydrochloride further contributes to this challenge. Therefore, the choice of coupling reagent and reaction conditions is critical for achieving high coupling efficiency.
Recommended Coupling Reagents:
-
Uronium/Aminium-based reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for coupling sterically hindered amino acids.[7][8] They rapidly form the active ester, minimizing side reactions.
-
Carbodiimides with additives: A combination of DIC (N,N'-Diisopropylcarbodiimide) and an additive such as HOBt (Hydroxybenzotriazole) or OxymaPure® is a cost-effective and efficient alternative.[4]
Step-by-Step Coupling Protocol (Manual SPPS):
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.
-
Washing: Thoroughly wash the resin with DMF (5 x 1 min) to remove residual piperidine.
-
Amino Acid Activation:
-
In a separate vessel, dissolve H-Hyp(tBu)-OtBu hydrochloride (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) (6-10 equivalents) to neutralize the hydrochloride salt and activate the coupling reagent.
-
Allow for a short pre-activation time of 2-5 minutes.
-
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. Note that the Kaiser test is not reliable for secondary amines like proline. An isatin or chloranil test is a suitable alternative.
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to prepare for the next cycle.
Due to the steric hindrance, a "double coupling" strategy, where the coupling step is repeated with a fresh solution of activated amino acid, is often recommended to ensure complete reaction.[4][8]
Caption: Workflow for coupling H-Hyp(tBu)-OtBu HCl in SPPS.
Final Cleavage and Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all acid-labile side-chain protecting groups, including the tBu ether on the hydroxyproline and the tBu ester at the C-terminus. This is typically achieved using a "cleavage cocktail" with a high concentration of TFA.
The Critical Role of Scavengers
During TFA-mediated cleavage, the tBu groups are released as highly reactive tert-butyl cations.[3] These carbocations can alkylate nucleophilic residues in the peptide, such as tryptophan and methionine, leading to undesired side products. To prevent this, scavengers are added to the cleavage cocktail to "scavenge" or trap these reactive species.
Caption: The role of scavengers in preventing side reactions during TFA cleavage.
Recommended Cleavage Cocktail ("Reagent K"):
For peptides containing sensitive residues such as cysteine, methionine, tryptophan, and tyrosine, a robust scavenger cocktail is essential. "Reagent K" is a widely used and effective choice.[9]
-
TFA (Trifluoroacetic acid): 82.5%
-
Phenol: 5% (scavenger, protects tyrosine)
-
Water: 5% (aids in cleavage and scavenges)
-
Thioanisole: 5% (scavenger, particularly for tryptophan)
-
1,2-Ethanedithiol (EDT): 2.5% (scavenger, particularly for tryptophan and to prevent re-attachment of trityl groups if present)
Step-by-Step Cleavage and Deprotection Protocol:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage:
-
Add the cleavage cocktail (e.g., Reagent K) to the dried resin (approximately 10 mL per gram of resin).
-
Gently agitate the suspension at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).
-
-
Isolation and Purification:
-
Centrifuge the suspension to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of both the H-Hyp(tBu)-OtBu hydrochloride starting material and the final synthesized peptide.
| Technique | Purpose | Expected Observations for H-Hyp(tBu)-OtBu HCl |
| ¹H NMR | Structural elucidation and confirmation | Signals corresponding to the tert-butyl protons (two singlets), the proline ring protons, and the amine proton. |
| ¹³C NMR | Confirmation of the carbon skeleton | Resonances for the carbonyl carbons, the quaternary carbons of the tBu groups, and the carbons of the proline ring. |
| Mass Spectrometry (MS) | Determination of molecular weight | A molecular ion peak corresponding to the mass of the free base (C₁₃H₂₅NO₃). |
| HPLC | Purity assessment | A single major peak indicating high purity. |
Troubleshooting and Field-Proven Insights
-
Incomplete Coupling: If monitoring indicates incomplete coupling, extend the reaction time or perform a second coupling. The use of microwave-assisted peptide synthesis can also significantly enhance coupling efficiency for sterically hindered residues.[10]
-
Side Reactions during Cleavage: The formation of side products during cleavage is often due to inefficient scavenging. Ensure that the cleavage cocktail is freshly prepared and that the appropriate scavengers for the specific amino acid composition of your peptide are included.
-
Aggregation: For long or hydrophobic sequences, peptide aggregation can hinder both coupling and deprotection steps. Using NMP as a solvent, or a mixture of solvents, can improve solvation.[8]
Conclusion
H-Hyp(tBu)-OtBu hydrochloride is a highly valuable building block for the synthesis of complex peptides, particularly those containing hydroxyproline. The dual tert-butyl protection strategy offers significant advantages in terms of solubility and the prevention of side reactions. While the steric hindrance of this derivative necessitates careful optimization of coupling conditions, the use of potent activating reagents and appropriate monitoring techniques ensures its successful incorporation. By understanding the chemical principles outlined in this guide and adhering to the recommended protocols, researchers can confidently leverage the unique properties of H-Hyp(tBu)-OtBu hydrochloride to advance their peptide synthesis projects.
References
-
Aapptec Peptides. H-Hyp(tBu)-OtBu HCl; [367453-05-2]. [Link]
- Guryanov, I., et al. Copper(II) Lysinate and Pseudoproline Assistance in the Convergent Synthesis of the GLP-1 Receptor Agonists Liraglutide and Semaglutide.
-
Ellison, A. J., VanVeller, B., & Raines, R. T. (2015). Convenient synthesis of collagen-related tripeptides for segment condensation. Biopolymers, 104(6), 674-681. [Link]
-
de la Torre, B. G., & Albericio, F. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(7), 1726-1733. [Link]
-
PubChem. (2S,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid. [Link]
-
Aapptec Peptides. Cleavage from Rink Amide Resin. [Link]
-
CDN. Peptide Cleavage from Resin Protocol. [Link]
-
Sunway Pharm Ltd. (2S,4R)-tert-Butyl 4-(tert-butoxy)pyrrolidine-2-carboxylate. [Link]
-
Al Musaimi, O., de la Torre, B. G., & Albericio, F. (2020). Greening Fmoc/tBu solid-phase peptide synthesis. Green Chemistry, 22(20), 6639-6647. [Link]
-
Sam, V. K., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 138(42), 14060-14070. [Link]
-
Barbul, A. (2008). Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing. The Journal of Nutrition, 138(10), 2021S-2024S. [Link]
-
Sigma-Aldrich. Hyperstable and Fibril-Forming Collagen-Mimetic Peptides in Shortest Triple Helices: Empowering the Capping by π-systems. [Link]
- Katritzky, A. R., et al. (2000). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 65(24), 8080-8082.
-
Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent K. [Link]
-
CDN. Cleavage Cocktail Selection. [Link]
-
Polypeptide Group. Quality control in peptide manufacturing: specifications for GMP peptides. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. Synthesis of tBu protected amino acids Fmoc‐NH‐Hyp(OH)‐OtBu 10,... [Link]
-
Natural Product Reports. Proline-rich antimicrobial peptides targeting protein synthesis. [Link]
-
Luxembourg Bio Technologies. DEPBT as an Efficient Coupling Reagent for Amide Bond Formation with Remarkable Resistance to Racemization. [Link]
-
Giraud, M., et al. (2016). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 21(9), 1201. [Link]
-
Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
-
ResearchGate. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]
-
Mascot. Peptide fragmentation. [Link]
-
DigitalCommons@Providence. Case 40: A Collection of Collagen Cases. [Link]
-
Reddit. How do I avoid side reactions while doing this peptide coupling reaction?. [Link]
-
PubMed. Side reactions in solid-phase peptide synthesis and their applications. [Link]
-
P. aeruginosa Metabolome Database. Hydroxyproline (PAMDB000179). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-Hyp(tBu)-OH: A Cornerstone for Peptide Synthesis Researchers. [Link]
-
NIH. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). [Link]
-
ArTS. Proline-rich antimicrobial peptides targeting protein synthesis. [Link]
-
PubMed. Efficient peptide coupling involving sterically hindered amino acids. [Link]
-
Ottokemi. Fmoc-Hyp(tBu)-OH, 98% 122996-47-8 India. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
